molecular formula C12H15N3O3S B13689937 5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 88742-92-1

5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B13689937
CAS No.: 88742-92-1
M. Wt: 281.33 g/mol
InChI Key: NKWIIFBDCKHCIH-UHFFFAOYSA-N
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Description

5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine is a compound that features a thiadiazole ring substituted with a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This detailed article explores its biological activity, including its anticancer, antimicrobial, and neuroprotective properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. This unique structure enhances its solubility and reactivity, making it a promising candidate for drug development. The presence of the trimethoxyphenyl moiety contributes to its pharmacological properties, including:

  • Anticancer Activity
  • Antimicrobial Activity
  • Neuroprotective Effects

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study found that derivatives of thiadiazoles can inhibit the growth of various cancer cell lines. The compound demonstrated significant cytotoxicity against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values indicating effective growth inhibition.

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell LineIC50 (µg/mL)Reference
This compoundHCT1163.29
This compoundH46010.0
5-(3,4-Dimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazoleMCF-70.28

The structure–activity relationship (SAR) studies reveal that the substitution pattern on the thiadiazole ring significantly influences anticancer activity. The presence of the trimethoxy group enhances interaction with biological targets such as tubulin.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget Bacteria/FungiMIC (µg/mL)Reference
This compoundS. aureus32.6
5-(p-Nitroaniline)-1,3,4-thiadiazoleE. coli62.5
Various ThiadiazolesA. nigerVaries (15–19 mm zone of inhibition)

The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential cellular processes.

Case Studies and Research Findings

Several case studies highlight the biological efficacy of thiadiazole derivatives:

  • Cytotoxicity Studies : A study demonstrated that specific thiadiazole derivatives could inhibit tumor growth in vitro with minimal toxicity towards normal cells.
  • Antimicrobial Screening : In another study involving various thiadiazole derivatives against Gram-positive and Gram-negative bacteria and fungi showed significant inhibitory effects compared to standard antibiotics.

Properties

CAS No.

88742-92-1

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

5-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H15N3O3S/c1-16-8-4-7(5-9(17-2)11(8)18-3)6-10-14-15-12(13)19-10/h4-5H,6H2,1-3H3,(H2,13,15)

InChI Key

NKWIIFBDCKHCIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=NN=C(S2)N

Origin of Product

United States

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